molecular formula C26H52N2S2 B7950337 CID 8451

CID 8451

Cat. No. B7950337
M. Wt: 456.8 g/mol
InChI Key: MQCQUDOKUAAVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 8451 is a useful research compound. Its molecular formula is C26H52N2S2 and its molecular weight is 456.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 8451 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 8451 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Process Study : CID has been a valuable tool for studying various biological processes, with recent developments in orthogonal and reversible CID systems allowing control over protein function with unprecedented precision and spatiotemporal resolution. These advancements have primarily been applied in dissecting signal transductions and extending to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Sensor Technology : The scientific-grade 4k linear CID51 sensor, designed using 0.18 μm technology, demonstrates the application of CID in sensor technology. This sensor features a randomly addressable pixel array with on-chip correlated double sampling, suited for scientific applications demanding high dynamic range and/or time-resolved capabilities (Bhaskaran et al., 2010).

  • Gene Regulation and Editing : Engineered PROTAC-CID systems demonstrate the utility of CID in inducible gene regulation and editing. These systems can fine-tune gene expression at gradient levels or multiplex biological signals with different logic gating operations. They have been used for digitally inducible expression of DNA recombinases, base-, and prime-editors for transient genome manipulation (Ma et al., 2023).

  • Protein-Protein Interaction Study : A photocaged-photocleavable chemical dimerizer has been used in CID to study cellular events, especially cell signaling networks. This approach offers rapid activation and deactivation with high spatiotemporal resolution, addressing biological questions on subcellular levels by controlling protein-protein interactions (Aonbangkhen et al., 2018).

  • Water Use Efficiency and Productivity in Agriculture : In agriculture, CID, in the form of carbon isotope discrimination, has been applied as a criterion for improving water use efficiency and productivity of barley under field and greenhouse conditions. This approach shows promise in barley breeding programs (Anyia et al., 2007).

  • Biomedical Research Tool Development : CID techniques have resolved numerous problems in cell biology by providing insight into lipid second messengers, small GTPases, and facilitating orthogonal manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).

  • Drug and Cell Therapies : The synthesis and activity of bivalent FKBP12 ligands for the regulated dimerization of proteins have shown broad utility in biological research and potential medical applications in gene and cell therapies (Keenan et al., 1998).

  • Methodology in Developmental Research : CID has been instrumental in shaping methodologies in developmental research, particularly in the study of child and adolescent development (Hamaker, Mulder, & van IJzendoorn, 2020).

  • Mass Spectrometry : CID has been crucial in the field of mass spectrometry, particularly in the study of ion fragmentation and spectrum analysis for mixture analysis and structure elucidation (Yost & Enke, 1978).

properties

IUPAC Name

N,N'-didodecylethanediimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCQUDOKUAAVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN=C(C(=NCCCCCCCCCCCC)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCN=C(C(=NCCCCCCCCCCCC)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 8451

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.